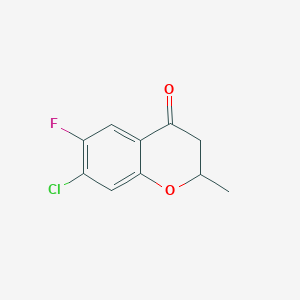
7-Chloro-6-fluoro-2-methylchroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-6-fluoro-2-methylchroman-4-one is a heterocyclic compound that belongs to the chromanone family. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry for the synthesis of novel lead compounds . The presence of chlorine and fluorine atoms in the structure of this compound enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-fluoro-2-methylchroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-4H-chromen-4-one with chlorinating and fluorinating agents to introduce the chlorine and fluorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-fluoro-2-methylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted chromanones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Chloro-6-fluoro-2-methylchroman-4-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Chloro-6-fluoro-2-methylchroman-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes involved in key biological processes, leading to its therapeutic effects. For example, it may act as an inhibitor of tumor necrosis factor-α (TNF-α) or other inflammatory mediators . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Lacks the chlorine and fluorine atoms but shares the core chromanone structure.
6-Fluoro-2-methylchroman-4-one: Similar structure but without the chlorine atom.
7-Chloro-2-methylchroman-4-one: Similar structure but without the fluorine atom.
Uniqueness
7-Chloro-6-fluoro-2-methylchroman-4-one is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical reactivity and potential biological activities. This dual substitution pattern distinguishes it from other chromanone derivatives and contributes to its diverse applications in scientific research and industry .
Properties
Molecular Formula |
C10H8ClFO2 |
|---|---|
Molecular Weight |
214.62 g/mol |
IUPAC Name |
7-chloro-6-fluoro-2-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H8ClFO2/c1-5-2-9(13)6-3-8(12)7(11)4-10(6)14-5/h3-5H,2H2,1H3 |
InChI Key |
XNCSDVVQJUXMJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C2=CC(=C(C=C2O1)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



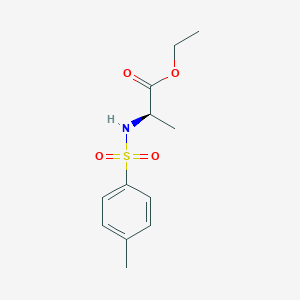
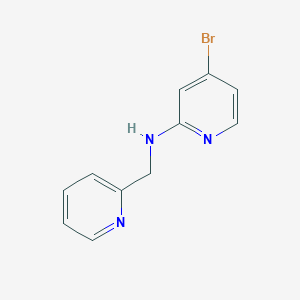
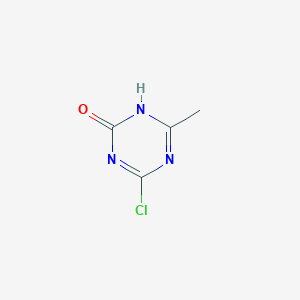

![5-Benzyl-6,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12845792.png)
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B12845798.png)

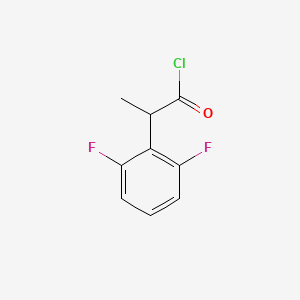
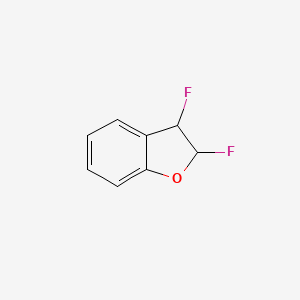
![3-((2-(4-Acetylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)amino)propanoic acid](/img/structure/B12845813.png)
![(2,3',4',5'-Tetrafluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B12845814.png)
![2-(2,6-Diisopropylphenyl)-3,3,6,8-tetramethyl-2-azaspiro[4.5]deca-1,7-dien-2-ium chloride hydrochloride](/img/structure/B12845815.png)

